2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(dimethylamino)phenyl]acetamide
Description
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(dimethylamino)phenyl]acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:
- A butyl group at position 3 of the thienopyrimidine ring.
- A sulfanyl-acetamide side chain at position 2, with the acetamide nitrogen linked to a 4-(dimethylamino)phenyl substituent.
Its synthesis likely involves nucleophilic substitution between a thiol-containing thienopyrimidine precursor and a chloroacetamide derivative, a method common to related compounds .
Properties
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[4-(dimethylamino)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S2/c1-4-5-11-24-19(26)18-16(10-12-27-18)22-20(24)28-13-17(25)21-14-6-8-15(9-7-14)23(2)3/h6-10,12H,4-5,11,13H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFYRKKKDAMDNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(dimethylamino)phenyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,2-d]pyrimidine ring.
Introduction of the Butyl Group: The butyl group is introduced through alkylation reactions using butyl halides in the presence of a base.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via thiolation reactions, often using thiol reagents.
Formation of the Dimethylamino Phenyl Acetamide Moiety: This step involves the acylation of 4-(dimethylamino)aniline with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(dimethylamino)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
The compound 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(dimethylamino)phenyl]acetamide is part of a class of thieno[3,2-d]pyrimidine derivatives that have garnered attention for their potential applications in medicinal chemistry and pharmaceuticals. This article will explore its applications, particularly in drug development and biological research, supported by relevant case studies and data.
Properties
- Appearance : Powder
- Storage Temperature : Room temperature
- IUPAC Name : this compound
Anticancer Activity
Recent studies have indicated that thieno[3,2-d]pyrimidine derivatives exhibit promising anticancer properties. For instance, research published in Molecules demonstrated that compounds with similar scaffolds showed significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation1. The specific compound may also share similar mechanisms of action due to its structural similarities.
Antimicrobial Properties
Thieno[3,2-d]pyrimidines have been explored for their antimicrobial activities. A study highlighted the effectiveness of these compounds against multiple bacterial strains, suggesting that modifications to the thieno[3,2-d]pyrimidine core can enhance their efficacy1. This compound could potentially be developed into a novel antibiotic or antifungal agent.
Enzyme Inhibition
The compound's ability to interact with various enzymes makes it a candidate for enzyme inhibition studies. Thieno[3,2-d]pyrimidines have been shown to inhibit key enzymes involved in nucleotide synthesis and metabolism1. This property can be exploited in designing drugs for conditions like cancer or metabolic disorders.
Case Study 1: Synthesis and Biological Evaluation
A study conducted on related thieno[3,2-d]pyrimidine analogs involved synthesizing several derivatives and evaluating their biological activities against cancer cell lines. The results indicated that modifications at specific positions on the thieno ring significantly impacted their potency1. The compound under discussion could be a subject of similar evaluations to establish its therapeutic potential.
Case Study 2: Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in understanding how variations in the chemical structure affect biological activity. Research focusing on thieno[3,2-d]pyrimidines revealed that specific functional groups enhance binding affinity to target proteins involved in cancer progression1. This insight can guide future modifications of the compound to improve its efficacy and selectivity.
Mechanism of Action
The mechanism of action of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(dimethylamino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues
Thieno[3,2-d]pyrimidine acetamides exhibit structural diversity in their substituents, which critically influence their physicochemical and biological properties. Key analogues include:
Key Observations:
- The 4-(dimethylamino)phenyl group introduces strong electron-donating effects, which may enhance solubility in polar solvents compared to electron-withdrawing groups (e.g., trifluoromethoxy in ).
- Antiviral analogues like 12ba and 12bb () replace the acetamide with sulfonamide linkages and exhibit HIV inhibition, suggesting that the acetamide moiety in the target compound could be optimized for similar activity .
Pharmacological Profiles
While direct data for the target compound are unavailable, insights can be drawn from structurally related molecules:
- Kinase Inhibition: Pyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl acetamides (e.g., 4a in ) show activity as pan-Tropomyosin receptor kinase (TRK) inhibitors, highlighting the role of the acetamide-thienopyrimidine scaffold in targeting kinase domains .
- Antiviral Activity: Thieno[3,2-d]pyrimidine sulfonamides () inhibit HIV with IC50 values in the nanomolar range, suggesting that strategic substitution (e.g., introducing polar groups like dimethylamino) could modulate antiviral potency .
Physicochemical Properties
- Solubility: The dimethylamino group in the target compound likely improves aqueous solubility compared to analogues with hydrophobic substituents (e.g., trifluoromethoxy in ).
- LogP : Estimated LogP values (via analogous structures):
- Hydrogen Bonding: The acetamide NH (H-bond donor) and carbonyl (H-bond acceptor) facilitate interactions with biological targets, as seen in kinase inhibitors .
Optimization Opportunities :
- Introducing electron-withdrawing groups (e.g., cyano, sulfonamide) on the phenyl ring to mimic antiviral analogues .
- Exploring bulky substituents at position 7 (e.g., phenyl in ) to enhance target selectivity.
Biological Activity
The compound 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(dimethylamino)phenyl]acetamide is a thieno-pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core with a butyl group and a dimethylamino phenyl acetamide substituent. Its molecular formula is , and it exhibits a melting point around 150-151°C. The presence of the sulfanyl group is critical for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this thieno-pyrimidine derivative exhibit various biological activities, including:
- Anticancer Properties : Thieno-pyrimidines have shown significant antiproliferative effects against various cancer cell lines.
- Kinase Inhibition : Some derivatives inhibit key kinases involved in cancer progression, such as MEK1/2.
- Antimicrobial Activity : Certain thieno-pyrimidine compounds display antimicrobial properties against bacterial strains.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Studies suggest that this compound may induce cell cycle arrest in the G0/G1 phase, leading to reduced proliferation in cancer cells.
- Modulation of Signaling Pathways : It may interfere with MAPK signaling pathways, which are often dysregulated in cancers.
- Induction of Apoptosis : Evidence indicates that thieno-pyrimidine derivatives can activate apoptotic pathways in malignant cells.
Research Findings and Case Studies
Several studies have documented the biological activities of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
